7-Fluoro-4-hydroxy-3-nitroquinoline

Mutagenicity Structure-Activity Relationship Fluorine Substitution Effect

Researchers developing EGFR-targeted therapeutics or probing nitroaromatic genotoxicity mechanisms require structurally defined, high-purity fluorinated quinoline building blocks. 7-Fluoro-4-hydroxy-3-nitroquinoline (CAS 256923-33-8) delivers: • Defined 7-fluoro substitution enabling regioselective SNH amidation & predictable SNAr derivatization. • ≥24-fold potency enhancement vs. non-fluorinated analogs in nitroreductase-mediated bioactivation. • Consistent 97% purity with full analytical certification for reproducible library synthesis & hit-to-lead optimization.

Molecular Formula C9H5FN2O3
Molecular Weight 208.15 g/mol
CAS No. 256923-33-8
Cat. No. B1344299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-4-hydroxy-3-nitroquinoline
CAS256923-33-8
Molecular FormulaC9H5FN2O3
Molecular Weight208.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC=C(C2=O)[N+](=O)[O-]
InChIInChI=1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13)
InChIKeyQQCYUTXNUGPTAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-4-hydroxy-3-nitroquinoline (CAS 256923-33-8): Procurement-Grade Fluorinated Nitroquinoline Building Block for Medicinal Chemistry


7-Fluoro-4-hydroxy-3-nitroquinoline (CAS 256923-33-8), also known as 7-fluoro-3-nitroquinolin-4-ol, is a synthetic fluorinated nitroquinoline derivative with molecular formula C9H5FN2O3 and molecular weight 208.15 g/mol [1]. The compound belongs to the 3-nitroquinolin-4-ol scaffold family, which has been established as a privileged framework in medicinal chemistry for the development of EGFR-targeted anticancer agents, antimicrobials, and antimalarials [2]. The defining structural feature is the substitution pattern: a nitro group at the 3-position (essential for bioreductive activation and EGFR inhibitory activity), a hydroxyl/keto tautomeric moiety at the 4-position (enabling further derivatization and influencing solubility), and a single fluorine atom at the 7-position of the quinoline benzene ring [1]. This compound is typically supplied at 95-97% purity and serves as a versatile building block for synthesizing more complex fluorinated quinoline derivatives .

Why 7-Fluoro-4-hydroxy-3-nitroquinoline (CAS 256923-33-8) Cannot Be Replaced by Unsubstituted or 6-Fluoro Analogs in Structure-Sensitive Applications


In fluorinated nitroquinoline chemistry, substitution pattern is not merely a catalog descriptor—it is a critical determinant of synthetic utility and biological behavior. The 7-fluoro substitution in this compound is distinct from the 6-fluoro regioisomer (CAS 628284-75-3) and the non-fluorinated parent 3-nitroquinolin-4-ol (CAS 50332-66-6) in three operationally significant ways. First, fluorine substitution at the 7-position (para to the nitro group) produces a fundamentally different electronic landscape compared to the 6-position, altering nucleophilic aromatic substitution (SNAr) reactivity patterns for downstream derivatization [1]. Second, systematic mutagenicity studies across a panel of 16 nitroquinolines have demonstrated that fluorine positioned para to the nitro group enhances biological potency substantially (≥24-fold) relative to non-fluorinated parent compounds, whereas ortho-fluorinated derivatives show negligible enhancement (0.6-1.7 fold) [2]. Third, the 7-fluoro substitution pattern defines a distinct synthetic entry point: nitroquinolines bearing a 7-fluoro group undergo direct SNH amidation in anhydrous DMSO, enabling regioselective functionalization that would proceed with different efficiency and regioselectivity in the 6-fluoro or non-fluorinated analogs [3]. Substituting any of these analogs without re-optimizing reaction conditions or biological validation introduces unquantified risk of synthetic failure or altered activity profiles.

Quantitative Comparative Evidence: 7-Fluoro-4-hydroxy-3-nitroquinoline (CAS 256923-33-8) Versus 6-Fluoro and Non-Fluorinated Analogs


Fluorine Position-Dependent Mutagenic Potency: 7-Fluoro (Para) Enhancement Ratio Compared to Ortho-Fluorinated Derivatives

The mutagenic potency of nitroquinolines is highly dependent on fluorine substitution position. In a systematic study of 16 nitroquinoline derivatives tested in Salmonella typhimurium TA100 without S9 metabolic activation, fluorination para to the nitro group (the geometry found in 7-fluoro-4-hydroxy-3-nitroquinoline) produced a marked enhancement of mutagenic activity compared to the parent non-fluorinated compound, while ortho-fluorinated derivatives showed no significant increase [1].

Mutagenicity Structure-Activity Relationship Fluorine Substitution Effect

Regioselective Synthetic Utility: 7-Fluoro Substitution Enables SNH Amidation Pathway Distinct from 6-Fluoro and 8-Fluoro Isomers

The 7-fluoro substitution pattern confers specific reactivity in direct nucleophilic substitution of hydrogen (SNH) amidation reactions. A systematic study of nitroquinoline amidation demonstrated that 5-, 6-, 7-, and 8-nitroquinolines each undergo SNH amidation in anhydrous DMSO, but the positional identity of the nitro group (and by extension, the fluorine substituent position in fluorinated derivatives) determines the regiochemical outcome and reaction efficiency for obtaining aroylamino derivatives [1]. For procurement decisions, this means the 7-fluoro isomer cannot be replaced by the 6-fluoro isomer (CAS 628284-75-3) without fundamentally altering the synthetic route's regioselectivity profile.

SNH Amidation Regioselective Functionalization Nitroquinoline Derivatization

Physicochemical Differentiation: Comparative Predicted Boiling Point and Density of 7-Fluoro vs. 6-Fluoro Regioisomer

While the 7-fluoro (CAS 256923-33-8) and 6-fluoro (CAS 628284-75-3) regioisomers share identical molecular formula (C9H5FN2O3) and molecular weight (208.15 g/mol), their physical properties diverge sufficiently to impact practical handling, purification, and formulation protocols. The 7-fluoro compound has a predicted boiling point of 338.2±37.0 °C at 760 mmHg and predicted density of 1.585±0.06 g/cm³ . These values differ from literature-reported ranges for the 6-fluoro isomer and the non-fluorinated parent compound (3-nitroquinolin-4-ol, CAS 50332-66-6, melting point 250-255 °C with decomposition) [1].

Physicochemical Properties Purification Formulation

EGFR-Targeted Antiproliferative Scaffold Validation: 3-Nitroquinoline Framework Demonstrates Nanomolar Potency in EGFR-Overexpressing Carcinoma Cells

The 3-nitroquinoline scaffold—of which 7-fluoro-4-hydroxy-3-nitroquinoline is a fluorinated derivative—has been pharmacologically validated as an EGFR-targeted antiproliferative framework. In a study establishing the 3-nitroquinoline class as novel anticancer agents, a series of 3-nitroquinoline derivatives were evaluated against EGFR-overexpressing human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines via sulforhodamine B assay. Multiple compounds from this series exhibited IC50 values in the micromolar to nanomolar range, with structure-activity relationship analysis confirming the nitro group at the 3-position as essential for EGFR inhibitory activity [1].

EGFR Inhibition Anticancer 3-Nitroquinoline Pharmacophore

Fluorine Electronic Effects on Nitroquinoline Reactivity: Meta/Para Fluorination Alters Mutagenic and Bioreductive Profiles

The introduction of fluorine at meta- and para-positions relative to the nitro group in the benzene moiety of nitroquinolines exerts a significant and position-dependent effect on the molecule's bioreductive and mutagenic properties. Researchers have noted that promising candidate compounds containing F atoms benefit from altered electron density distribution that influences nitro group reduction potential—a key parameter governing hypoxia-selective cytotoxicity and DNA alkylation capacity [1]. The 7-fluoro substitution in 7-fluoro-4-hydroxy-3-nitroquinoline positions fluorine para to the 3-nitro group, a geometry that in systematic studies produces ≥24-fold enhancement of biological activity over non-fluorinated parents [2].

Fluorine Electronic Effects Nitroquinoline Reactivity Bioreductive Activation

Commercial Availability and Purity Specifications: Comparative Procurement Viability Analysis

From a procurement perspective, 7-fluoro-4-hydroxy-3-nitroquinoline (CAS 256923-33-8) is commercially available from multiple reputable vendors with documented purity specifications of 95-97% and accompanying batch-specific analytical certificates (NMR, HPLC, GC) . In contrast, the 6-fluoro regioisomer (CAS 628284-75-3) has more limited commercial availability with fewer vendors offering analytical certification . The non-fluorinated parent compound (3-nitroquinolin-4-ol, CAS 50332-66-6) is widely available but lacks the fluorine-dependent reactivity and biological profile differences documented in Evidence Items 1, 2, and 5 [1].

Procurement Supply Chain Purity Specification

High-Value Application Scenarios for 7-Fluoro-4-hydroxy-3-nitroquinoline (CAS 256923-33-8) in Medicinal Chemistry and Chemical Biology


EGFR-Targeted Anticancer Lead Optimization: Fluorinated 3-Nitroquinoline Scaffold Derivatization

In medicinal chemistry programs developing next-generation EGFR kinase inhibitors, 7-fluoro-4-hydroxy-3-nitroquinoline serves as a privileged building block for constructing fluorinated 3-nitroquinoline derivatives. The 3-nitroquinoline scaffold has established antiproliferative activity against EGFR-overexpressing carcinoma cell lines (A431, MDA-MB-468) with IC50 values extending into the nanomolar range [1]. The 7-fluoro substituent provides a handle for modulating electronic properties and metabolic stability while preserving the essential 3-nitro pharmacophore required for EGFR inhibition. SAR studies have confirmed that the nitro group at the 3-position is essential for activity, while fluorine substitution at the 7-position (para to nitro) enables fine-tuning of potency and physicochemical properties without disrupting target engagement [1].

Structure-Mutagenicity Relationship Studies: Positional Fluorine Probe for Nitroquinoline Genotoxicity Research

For toxicology and chemical biology investigations examining the mechanism of nitroaromatic genotoxicity, 7-fluoro-4-hydroxy-3-nitroquinoline provides a defined positional probe. Systematic studies across 16 nitroquinolines have established that fluorine substitution para to the nitro group (7-position) enhances mutagenic potency by ≥24-fold relative to non-fluorinated parent compounds, while ortho-fluorinated derivatives show negligible enhancement (0.6-1.7 fold) [2]. This position-dependent activity differential makes the 7-fluoro derivative a critical comparator compound for dissecting the electronic and steric contributions to nitroreductase-mediated bioactivation, DNA adduct formation, and mutagenic outcome in Ames test platforms [2].

Regioselective SNH Functionalization: Synthesis of 7-Fluoro-Substituted Aroylamino Quinoline Derivatives

In synthetic methodology development and library synthesis, 7-fluoro-4-hydroxy-3-nitroquinoline enables regioselective SNH amidation for preparing fluorinated aroylamino quinoline derivatives. Direct SNH amidation of 5-, 6-, 7-, and 8-nitroquinolines in anhydrous DMSO produces the corresponding aroylamino derivatives with regiochemistry dictated by the nitro group position [3]. The 7-fluoro substitution pattern defines a specific regioisomeric entry point that cannot be replicated using the 6-fluoro isomer (CAS 628284-75-3) or the non-fluorinated parent (CAS 50332-66-6) without fundamentally altering the synthetic outcome [3]. Subsequent reduction of the nitro group to the corresponding aminoquinoline yields polyfluorinated aminoquinoline building blocks suitable for further heterocyclization and azo coupling reactions [4].

Fluorine-Containing Quinoline Library Synthesis: Building Block for Antimicrobial and Antimalarial SAR Exploration

For infectious disease drug discovery programs targeting antimicrobial, antifungal, or antimalarial indications, 7-fluoro-4-hydroxy-3-nitroquinoline provides a fluorinated entry point to the quinoline pharmacophore class. Quinoline derivatives have demonstrated diverse antimicrobial activities, with fluorinated analogs showing enhanced lipophilicity, metabolic stability, and target engagement [4]. The 7-fluoro-3-nitroquinolin-4-ol scaffold can be further functionalized through reduction of the nitro group (yielding 7-fluoro-3-aminoquinolin-4-ol), O-alkylation at the 4-hydroxy position, or nucleophilic aromatic substitution at activated positions, enabling systematic SAR exploration across fluorine substitution patterns [4]. The established commercial availability of this compound at 95-97% purity with analytical certification supports reproducible library synthesis and hit-to-lead optimization campaigns .

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